Ethyl 3-bromo-2-cyano-4-formylbenzoate
Overview
Description
Ethyl 3-bromo-2-cyano-4-formylbenzoate (EBCF) is an organic compound with a structure composed of a benzoate group and a cyano group attached to an ethyl group. It is a white crystalline solid that is soluble in most organic solvents and has a melting point of approximately 85°C. EBCF is a useful reagent in organic synthesis and is used in a variety of scientific research applications.
Scientific Research Applications
Ethyl 3-bromo-2-cyano-4-formylbenzoate is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a catalyst in the synthesis of organic compounds. It has also been used in the synthesis of pharmaceuticals, pesticides, and other chemicals. Additionally, Ethyl 3-bromo-2-cyano-4-formylbenzoate has been used in the study of enzyme-catalyzed reactions and in the study of protein-protein interactions.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-2-cyano-4-formylbenzoate is not completely understood. However, it is believed that Ethyl 3-bromo-2-cyano-4-formylbenzoate acts as a nucleophile, attacking electrophilic centers of molecules. This results in the formation of a covalent bond between the Ethyl 3-bromo-2-cyano-4-formylbenzoate molecule and the molecule it is attacking. This covalent bond can then be broken down by hydrolysis, resulting in the formation of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 3-bromo-2-cyano-4-formylbenzoate are not fully understood. However, it is believed that Ethyl 3-bromo-2-cyano-4-formylbenzoate may have a variety of effects on enzymes, proteins, and other biological molecules. Additionally, Ethyl 3-bromo-2-cyano-4-formylbenzoate has been shown to have antifungal and antibacterial activity.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 3-bromo-2-cyano-4-formylbenzoate in laboratory experiments include its low cost, ease of synthesis, and its ability to act as a catalyst in the synthesis of organic compounds. Additionally, Ethyl 3-bromo-2-cyano-4-formylbenzoate is relatively stable and can be stored for long periods of time without degradation. The main limitation of using Ethyl 3-bromo-2-cyano-4-formylbenzoate in laboratory experiments is its limited solubility in water.
Future Directions
The future directions for Ethyl 3-bromo-2-cyano-4-formylbenzoate research include further investigation into its biochemical and physiological effects, its potential use in drug development, and its potential applications in biotechnology. Additionally, further research into the mechanism of action of Ethyl 3-bromo-2-cyano-4-formylbenzoate and its ability to act as a catalyst in the synthesis of organic compounds could lead to new and improved synthetic methods. Finally, further research into the stability of Ethyl 3-bromo-2-cyano-4-formylbenzoate and its ability to be stored for long periods of time could lead to improved storage methods.
properties
IUPAC Name |
ethyl 3-bromo-2-cyano-4-formylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-2-16-11(15)8-4-3-7(6-14)10(12)9(8)5-13/h3-4,6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRBOISCGZIVHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)C=O)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-2-cyano-4-formylbenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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